3,3-Dimethoxybutan-2-one

Catalog No.
S750882
CAS No.
21983-72-2
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethoxybutan-2-one

CAS Number

21983-72-2

Product Name

3,3-Dimethoxybutan-2-one

IUPAC Name

3,3-dimethoxybutan-2-one

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-5(7)6(2,8-3)9-4/h1-4H3

InChI Key

UFQBSPGKRRSATO-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(OC)OC

Canonical SMILES

CC(=O)C(C)(OC)OC

Organic Synthesis:

Due to its functional groups, 3,3-dimethoxybutan-2-one might hold potential as a building block in organic synthesis. The presence of a ketone group (C=O) and two methoxy groups (OCH3) makes it a versatile intermediate for various reactions, such as:

  • Aldol condensation: The ketone group can participate in aldol condensation reactions to form more complex carbon chains .
  • Nucleophilic addition reactions: The carbonyl group (C=O) can also be a target for nucleophilic addition reactions, allowing for the introduction of various functional groups .

3,3-Dimethoxybutan-2-one is an organic compound with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. It features a butanone backbone with two methoxy groups attached to the third carbon atom. The compound is characterized by its moderate polarity and ability to participate in various

  • Condensation Reactions: It can react with hydrazines to form hydrazones, which are useful intermediates in organic synthesis .
  • Nucleophilic Substitution: The methoxy groups can be substituted under appropriate conditions, allowing for the introduction of different functional groups.
  • Oxidation and Reduction: The ketone functionality can be oxidized to form carboxylic acids or reduced to alcohols, expanding its utility in synthetic pathways .

While specific biological activity data for 3,3-Dimethoxybutan-2-one is limited, compounds with similar structures often exhibit various biological properties. Ketones and methoxy-substituted compounds are frequently investigated for their potential antimicrobial and antifungal activities. Further studies would be necessary to elucidate the specific biological effects of this compound.

Several methods exist for synthesizing 3,3-Dimethoxybutan-2-one:

  • Alkylation of 2-butanone: This method involves the alkylation of 2-butanone with methyl iodide in the presence of a base.
  • Methoxylation: A direct methoxylation of butan-2-one using methanol and an acid catalyst can yield 3,3-Dimethoxybutan-2-one.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions involving appropriate starting materials containing methoxy groups .

3,3-Dimethoxybutan-2-one finds applications in various fields:

  • Organic Synthesis: It serves as a reagent and solvent in organic reactions, particularly in the synthesis of more complex molecules.
  • Pharmaceuticals: Its derivatives may have potential applications in drug development due to their structural similarities to biologically active compounds.
  • Materials Science: The compound is explored as a building block for developing new materials with specific properties .

Interaction studies involving 3,3-Dimethoxybutan-2-one focus on its reactivity with other chemical species. For instance:

  • Reactivity with Nucleophiles: The carbonyl group can interact with nucleophiles, allowing for the formation of various adducts.
  • Solvent Properties: As a solvent, it may influence the reactivity and stability of other compounds in solution.

Further research into its interactions could provide insights into its role in more complex chemical systems.

Several compounds share structural features with 3,3-Dimethoxybutan-2-one. Here are some notable examples:

Compound NameStructureKey Features
Butan-2-oneButan-2-oneSimple ketone; widely used solvent
4-Methoxybutan-2-one4-Methoxybutan-2-oneContains one methoxy group; similar reactivity
1,3-Dimethoxybutane1,3-DimethoxybutaneDifferent positioning of methoxy groups; varies in properties

Uniqueness of 3,3-Dimethoxybutan-2-one

What sets 3,3-Dimethoxybutan-2-one apart is its dual methoxy substitution at the third carbon atom of the butane chain. This unique arrangement enhances its reactivity profile compared to simpler ketones or those with only one methoxy group. Its ability to participate in diverse

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory.;
H226 (97.62%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

21983-72-2

Wikipedia

3,3-Dimethoxybutan-2-one

Dates

Last modified: 08-15-2023

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